molecular formula C19H24F2O2Si B13905320 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol

Katalognummer: B13905320
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: DPTVIASBQRUVNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a difluoropropanol backbone. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .

Vorbereitungsmethoden

The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dichloromethane or dimethylformamide (DMF) at room temperature . The general procedure includes:

Analyse Chemischer Reaktionen

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol primarily involves the stability and reactivity of the TBDPS protecting group. The TBDPS group provides steric hindrance and electronic effects that protect the hydroxyl group from undesired reactions. The removal of the TBDPS group is typically achieved through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .

Vergleich Mit ähnlichen Verbindungen

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol can be compared with other silyl-protected compounds such as:

The unique combination of steric bulk and stability under acidic conditions makes the TBDPS group particularly valuable in synthetic chemistry .

Eigenschaften

Molekularformel

C19H24F2O2Si

Molekulargewicht

350.5 g/mol

IUPAC-Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropan-1-ol

InChI

InChI=1S/C19H24F2O2Si/c1-18(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-15-19(20,21)14-22/h4-13,22H,14-15H2,1-3H3

InChI-Schlüssel

DPTVIASBQRUVNA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.